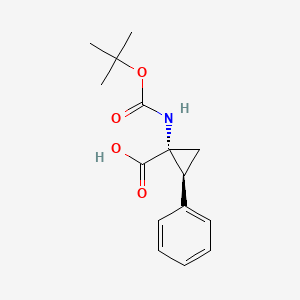![molecular formula C7H12N2O B3432301 Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one CAS No. 1000577-63-8](/img/structure/B3432301.png)
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Vue d'ensemble
Description
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a chemical compound . It has been identified as a bioactive metabolite produced by the marine bacterium strain MB30, which was isolated from the deep sea sediment of Bay of Bengal, India .
Molecular Structure Analysis
The molecular structure of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one was characterized by FT-IR, LC–MS and NMR analyses . Unfortunately, the specific details of the molecular structure are not provided in the available sources.Applications De Recherche Scientifique
Antibiotic Agent
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one has been isolated from a marine bacteria Bacillus tequilensis MSI45 and has shown to effectively control multi-drug resistant Staphylococcus aureus . The compound showed a potent inhibitory effect on multidrug resistant S. aureus with an MIC of 15 ± 0.172 mg L −1 and MBC of 20 ± 0.072 mg L −1 .
Antioxidant Activity
The compound was found to be non-hemolytic and showed high antioxidant activity . The antioxidant activity may increase the efficacy and safety of the molecule in drug development .
Anticancer Potential
Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3- (2-methyl propyl) (PPDHMP), a derivative of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, extracted from a new marine bacterium, Staphylococcus sp. strain MB30, has shown anticancer potential . It exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner .
Apoptosis Induction
The PPDHMP-treated cancer cells exhibited an array of morphological changes such as nuclear condensation, cell shrinkage and formation of apoptotic bodies . The compound induced the progressive accumulation of fragmented DNA in a time-dependent manner .
Cell Cycle Arrest
The compound was also effective in arresting the cell cycle at G1 phase . The Western blotting analysis confirmed the down-regulation of cyclin-D1, cyclin dependent kinase (CDK-2), anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), activation of caspase-9 and 3 with the cleavage of PARP .
6. Inhibition of Migration and Invasive Capacity The PPDHMP-treated cancer cells also showed the inhibition of migration and invasive capacity of cancer cells .
Mécanisme D'action
Target of Action
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, also known as PPDHMP, has been identified to have antimicrobial and anticancer potential . It has shown effectiveness against multidrug-resistant Staphylococcus aureus and cancer cells, specifically lung (A549) and cervical (HeLa) cells .
Mode of Action
PPDHMP interacts with its targets in a dose-dependent manner . In cancer cells, it induces an array of morphological changes such as nuclear condensation, cell shrinkage, and formation of apoptotic bodies . It also effectively inhibits the migration and invasive capacity of cancer cells .
Biochemical Pathways
PPDHMP affects several biochemical pathways. It induces the progressive accumulation of fragmented DNA in a time-dependent manner . It also effectively arrests the cell cycle at the G1 phase . The Western blotting analysis confirmed the down-regulation of cyclin-D1, cyclin-dependent kinase (CDK-2), anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), activation of caspase-9 and 3 with the cleavage of PARP .
Pharmacokinetics
It’s worth noting that the compound was isolated from marine bacteria and purified using silica gel column chromatography and high-performance liquid chromatography .
Result of Action
The result of PPDHMP’s action is the inhibition of growth in targeted cells. It exhibits a potent inhibitory effect on multidrug-resistant S. aureus and shows anticancer potential against lung (A549) and cervical (HeLa) cancer cells .
Action Environment
The action of PPDHMP is influenced by the environment in which it is produced. It is derived from marine bacteria, specifically a strain of Bacillus tequilensis and Staphylococcus sp. , isolated from the deep sea sediment of the Bay of Bengal, India
Safety and Hazards
Propriétés
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZJWVQKLGNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627648 | |
| Record name | Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one | |
CAS RN |
471915-76-1, 1000577-63-8 | |
| Record name | Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydropyrrolo[1,2-a]piperazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B3432273.png)

![O-[3-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B3432293.png)
![Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3432295.png)
